4-(Bromomethyl)-1-chloro-2-ethoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-1-chloro-2-ethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVHKXBOEACTME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CBr)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601273973 | |
| Record name | 4-(Bromomethyl)-1-chloro-2-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247569-90-0 | |
| Record name | 4-(Bromomethyl)-1-chloro-2-ethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247569-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-1-chloro-2-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Detailed Examination of 4 Bromomethyl 1 Chloro 2 Ethoxybenzene
Chemical and Physical Properties
This compound, with the CAS number 461432-23-5, is a hydrocarbon derivative. indiamart.comhuatengsci.com Its key identifiers and properties are summarized in the table below. While some physical properties like boiling point have not been extensively documented in readily available literature, computed values and data from analogous structures provide useful estimates. bldpharm.com
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | nih.gov |
| Synonyms | 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene, 5-bromo-2-chloro-4'-ethoxydiphenylmethane, Dapagliflozin (B1669812) Bromo Impurity | indiamart.comnih.govpharmaffiliates.com |
| CAS Number | 461432-23-5 | nih.gov |
| Molecular Formula | C₁₅H₁₄BrClO | indiamart.comnih.govbiosynth.com |
| Molecular Weight | 325.63 g/mol | indiamart.combiosynth.com |
| Monoisotopic Mass | 323.99166 Da | nih.gov |
| Physical State | Solid (at 25 °C) | sigmaaldrich.com |
| Boiling Point | No data available | bldpharm.com |
| Storage | Sealed in dry, room temperature | bldpharm.com |
This table is interactive. You can sort and filter the data.
Synthesis and Elaboration
The synthesis of this compound is a multi-step process that has been detailed in various patents, reflecting its industrial importance. google.comgoogle.com A common synthetic route starts with 5-bromo-2-chlorobenzoic acid. kaimosi.comchemicalbook.com
The general synthetic sequence involves:
Acylation: 5-bromo-2-chlorobenzoic acid is first converted to its more reactive acid chloride derivative, 5-bromo-2-chlorobenzoyl chloride. This is typically achieved using reagents like thionyl chloride or oxalyl chloride. google.comchemicalbook.com
Friedel-Crafts Acylation: The resulting acid chloride undergoes a Friedel-Crafts acylation reaction with phenetole (B1680304) (ethoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride. This step forms the ketone intermediate, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. google.com
Reduction: The ketone is then reduced to a methylene (B1212753) group (-CH2-). This reduction can be carried out using reagents like triethylsilane in the presence of a Lewis acid like boron trifluoride etherate. chemicalbook.com This yields the final product, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469). chemicalbook.com
Some processes have been optimized as "one-pot" procedures to improve efficiency and avoid the isolation of intermediates, which is particularly advantageous in large-scale manufacturing. google.com
Role as a Key Intermediate in Dapagliflozin Synthesis
The primary and most well-documented application of this compound is as a crucial intermediate in the manufacture of dapagliflozin. indiamart.comhuatengsci.comfarmasino.net Dapagliflozin is a potent and selective inhibitor of SGLT2, which is used for the treatment of type 2 diabetes mellitus. huatengsci.com
In the synthesis of dapagliflozin, the 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene moiety provides the core substituted phenyl structure. The benzylic position is further functionalized to couple with a protected glucose derivative, ultimately forming the C-aryl glucoside structure characteristic of dapagliflozin and other SGLT2 inhibitors. The specific stereochemistry of this coupling is critical for the final drug's activity.
The purity of this intermediate is paramount, as any impurities can be carried through the synthesis and affect the quality and safety of the final active pharmaceutical ingredient. This has driven research into synthetic methods that minimize by-product formation, such as avoiding the use of acetonitrile (B52724) as a solvent during the reduction step to prevent the formation of N-acetyl impurities. google.comgoogle.com
An in-depth examination of the synthetic methodologies for producing this compound reveals a process rooted in fundamental principles of organic chemistry, particularly the functionalization of substituted aromatic systems. The synthesis is logically dissected into two primary stages: the creation of a suitable precursor molecule and the subsequent selective bromination at the benzylic position.
Chemical Reactivity and Transformation Pathways of 4 Bromomethyl 1 Chloro 2 Ethoxybenzene
Nucleophilic Substitution Reactions at the Benzylic Position
The carbon-bromine bond at the benzylic position is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This facilitates nucleophilic substitution reactions, which can proceed through either an SN1 or SN2 mechanism. ucalgary.ca As a primary benzylic halide, 4-(Bromomethyl)-1-chloro-2-ethoxybenzene can readily undergo both types of reactions, with the predominant pathway determined by the specific reaction conditions. quora.comyoutube.com
The competition between SN1 and SN2 pathways is a central theme in the reactivity of benzylic halides. stackexchange.com The SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com The rate of this reaction is dependent only on the concentration of the substrate (the benzylic halide) and is thus described by a first-order rate law. masterorganicchemistry.compharmaguideline.com The benzylic carbocation derived from this compound is stabilized by resonance, with the positive charge delocalized into the aromatic ring, which enhances its rate of formation and thus favors the SN1 pathway. ncert.nic.in
Conversely, the SN2 (Substitution Nucleophilic Bimolecular) reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. ncert.nic.in The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics. quora.compharmaguideline.com Primary halides, like this compound, are sterically unhindered, which facilitates the backside attack characteristic of the SN2 mechanism. ncert.nic.in
The choice between these mechanisms can be controlled by several factors, including the solvent, the nature of the nucleophile, and temperature. SN1 reactions are favored by polar protic solvents (e.g., water, alcohols) that can stabilize the carbocation intermediate, and by weak nucleophiles. quora.commasterorganicchemistry.com SN2 reactions are favored by polar aprotic solvents (e.g., acetone, DMF) and strong nucleophiles. quora.com
| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism | Kinetic Analysis |
| Substrate Structure | Tertiary > Secondary > Primary. Benzylic and allylic halides are highly reactive due to carbocation stability. masterorganicchemistry.comncert.nic.in | Primary > Secondary > Tertiary. Minimal steric hindrance is key. ncert.nic.in | Rate = k[Substrate]. Unimolecular. masterorganicchemistry.compharmaguideline.com |
| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH). youtube.com | Strong nucleophiles (e.g., CN⁻, RS⁻, I⁻). masterorganicchemistry.com | Rate = k[Substrate][Nucleophile]. Bimolecular. quora.compharmaguideline.com |
| Solvent | Polar protic solvents (e.g., water, ethanol, acetic acid). quora.commasterorganicchemistry.com | Polar aprotic solvents (e.g., acetone, DMF, DMSO). quora.com | Solvent polarity affects the stability of intermediates and transition states. |
| Leaving Group | Good leaving groups (e.g., I⁻, Br⁻, Cl⁻, TsO⁻) are required to form the carbocation. | Good leaving groups are also required to facilitate the concerted displacement. | The C-Br bond in the title compound makes bromide an effective leaving group. |
The electrophilic benzylic carbon of this compound readily reacts with a wide array of nucleophiles to form new carbon-nucleophile bonds.
Nitrogen Nucleophiles: Amines, amides, and azides can act as nitrogen nucleophiles. For instance, reaction with ammonia (B1221849) or primary/secondary amines would yield the corresponding benzylic amines. Cooperative catalysis using lutidine, a nitrogen-based nucleophile, can displace the benzylic bromide to form a lutidinium salt, which can then be used to generate benzylic radicals for further transformations. nih.govacs.org
Oxygen Nucleophiles: Water, alcohols, and carboxylates serve as oxygen-based nucleophiles. Reaction with water (hydrolysis) or an alcohol (alcoholysis) under SN1 conditions would produce the corresponding benzyl (B1604629) alcohol or ether, respectively. youtube.com Treatment with aqueous hydrogen peroxide can lead to the formation of the corresponding benzaldehyde. tandfonline.com
Sulfur Nucleophiles: Thiolates (RS⁻) and hydrogen sulfide (B99878) (SH⁻) are potent sulfur nucleophiles that react efficiently, typically via an SN2 mechanism, to form thioethers and thiols, respectively.
Carbon Nucleophiles: Cyanide ions (CN⁻) are effective carbon nucleophiles that lead to the formation of nitriles, extending the carbon chain by one. Organometallic reagents, such as Grignard reagents or organocuprates, can also be used, though reaction conditions must be carefully controlled to avoid side reactions.
| Nucleophile Type | Example Nucleophile | Reagent Example | Product Class | Illustrative Product from this compound |
| Nitrogen | Amine | Diethylamine (Et₂NH) | Substituted Amine | 2-Chloro-4-[(diethylamino)methyl]-1-ethoxybenzene |
| Oxygen | Hydroxide | Sodium Hydroxide (NaOH) | Alcohol | (5-Chloro-2-ethoxyphenyl)methanol |
| Oxygen | Alkoxide | Sodium Methoxide (NaOMe) | Ether | 1-Chloro-2-ethoxy-4-(methoxymethyl)benzene |
| Sulfur | Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | 2-Chloro-1-ethoxy-4-[(phenylthio)methyl]benzene |
| Carbon | Cyanide | Sodium Cyanide (NaCN) | Nitrile | (5-Chloro-2-ethoxyphenyl)acetonitrile |
The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism. libretexts.org The benzylic carbon in this compound is prochiral, meaning it is not a stereocenter itself, but can become one upon substitution if the incoming nucleophile is different from the other substituents.
SN1 Reaction: If the reaction proceeds via an SN1 mechanism, the intermediate is a planar benzylic carbocation. masterorganicchemistry.com The incoming nucleophile can attack this flat intermediate from either face with roughly equal probability. This leads to the formation of a racemic mixture, containing equal amounts of both enantiomers of the product. masterorganicchemistry.com In practice, complete racemization is not always observed due to effects like ion pairing. masterorganicchemistry.com
SN2 Reaction: An SN2 reaction proceeds with a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the carbon center. pharmaguideline.com This process is known as a Walden inversion. libretexts.org If the starting material were chiral, an SN2 reaction would produce a product with the opposite stereochemistry.
Reductive Transformations of the Bromomethyl Moiety
The bromomethyl group can be reduced to a methyl group, a transformation known as hydrogenolysis (cleavage of a bond by hydrogen). This can be accomplished through catalytic hydrogenation or with chemical reducing agents like metal hydrides.
Catalytic hydrogenation is a common method for the hydrogenolysis of benzylic halides. The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst.
Catalytic Systems: Palladium on carbon (Pd/C) is a widely used and effective heterogeneous catalyst for this transformation. Homogeneous catalysts, such as those derived from rhodium complexes like trichlorotris(pyridine)rhodium combined with sodium borohydride (B1222165), have also been shown to be effective for the hydrogenolysis of the carbon-halogen bond in benzyl halides. rsc.org
Mechanism: The reaction typically proceeds on the surface of the metal catalyst, where the C-Br bond is reductively cleaved and replaced by a C-H bond. The process effectively converts this compound into 4-bromo-1-chloro-2-ethoxytoluene. Research has shown that for some homogeneous systems, the hydrogenolysis of benzyl chloride is faster than that of benzyl bromide. rsc.org
Chemical reduction using hydride reagents offers an alternative to catalytic hydrogenation. These reagents act as a source of hydride ions (H⁻), which function as nucleophiles to displace the bromide leaving group.
Reagent Specificity: Strong hydride donors like lithium aluminum hydride (LiAlH₄) are highly effective for reducing alkyl halides. However, milder and more selective reagents are often preferred. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce alkyl halides on its own, but its reactivity can be enhanced by additives or specific solvent systems. google.com
Reaction Conditions: In the synthesis of related structures, such as the reduction of a benzophenone (B1666685) to a diphenylmethane, reducing systems like sodium borohydride with aluminum chloride or triethylsilane with a Lewis acid have been employed. google.com These systems generate highly reactive reducing species in situ that can effect the reduction. For example, the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole (B1680304), followed by in-situ reduction with sodium borohydride and aluminum chloride, yields 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469), the parent hydrocarbon of the title compound. google.com This demonstrates the utility of hydride reagents in transformations involving these structural motifs.
Oxidative Chemistry of the Benzylic Carbon
The benzylic carbon atom in this compound is particularly susceptible to oxidation due to its position adjacent to the aromatic ring. This reactivity allows for its conversion into valuable carbonyl compounds, namely aldehydes and carboxylic acids.
Selective Oxidation Conditions for Conversion to Aldehyde and Carboxylic Acid Derivatives
The selective transformation of the benzylic bromide functionality into either an aldehyde or a carboxylic acid is highly dependent on the choice of oxidizing agent and the specific reaction conditions employed.
Conversion to Aldehyde Derivatives
Several methods are established for the selective oxidation of benzyl halides to their corresponding aldehydes.
Sommelet Reaction: This reaction converts a benzyl halide into an aldehyde using hexamine and water. sciencemadness.orgwikipedia.org The process involves the initial formation of a quaternary ammonium (B1175870) salt from the reaction of this compound with hexamine, which is subsequently hydrolyzed to yield 4-chloro-3-ethoxybenzaldehyde. wikipedia.orgorganicreactions.org
Kornblum Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant to convert alkyl halides to carbonyl compounds. wikipedia.orgsynarchive.com The reaction is typically performed by heating the benzylic bromide in DMSO, often with a base like sodium bicarbonate, to produce the aldehyde. wikipedia.orgyale.edu The process involves the displacement of the bromide by DMSO, followed by a base-induced elimination. wikipedia.orgyoutube.comchem-station.com Recent advancements have explored eco-friendlier modifications, such as using NaOH-modified graphitic carbon nitride with molecular oxygen under visible light, which avoids high temperatures and toxic reagents. rsc.org
Other Reagents: Other systems, such as pyridine (B92270) N-oxide in the presence of silver oxide, have also been shown to effectively oxidize benzylic halides to aldehydes under mild conditions. nih.gov Phase transfer catalyzed oxidation using monochromate ions in non-polar solvents is another selective method. asianpubs.org
Conversion to Carboxylic Acid Derivatives
Stronger oxidizing conditions are generally required to convert the benzylic carbon directly to a carboxylic acid.
Potassium Permanganate (B83412) (KMnO₄): A solution of hot potassium permanganate is a powerful reagent for benzylic oxidation. masterorganicchemistry.comambeed.com It will cleave benzylic C-H bonds and oxidize the carbon all the way to a carboxylic acid, provided at least one benzylic hydrogen is present. masterorganicchemistry.comyoutube.com This would convert this compound into 4-chloro-3-ethoxybenzoic acid.
Multi-step Synthesis: A common strategy involves a two-step process where the benzylic bromide is first converted to the aldehyde, which is then subsequently oxidized to the carboxylic acid using milder reagents to avoid side reactions on the aromatic ring.
Direct Oxidation with Other Reagents: Benzyl bromides can be directly oxidized to the corresponding benzoic acids using 30% hydrogen peroxide with a sodium tungstate (B81510) catalyst and a phase-transfer agent, offering an environmentally safer alternative. organic-chemistry.org Another approach involves photoirradiation with bromine in a benzotrifluoride-water system, which is believed to proceed through the formation of a benzoyl bromide intermediate followed by hydrolysis. d-nb.info
Table of Oxidation Reactions
| Starting Material | Product | Reagents and Conditions | Reaction Type |
|---|---|---|---|
| This compound | 4-Chloro-3-ethoxybenzaldehyde | 1. Hexamine; 2. Water | Sommelet Reaction |
| This compound | 4-Chloro-3-ethoxybenzaldehyde | DMSO, NaHCO₃, heat | Kornblum Oxidation |
| This compound | 4-Chloro-3-ethoxybenzaldehyde | Pyridine N-oxide, Ag₂O | Pyridine N-oxide Oxidation |
| This compound | 4-Chloro-3-ethoxybenzoic acid | KMnO₄, heat | Permanganate Oxidation |
Mechanistic Pathways of Benzylic Oxidation
The mechanisms of benzylic oxidation are specific to the reagents used.
Sommelet Reaction Mechanism: The reaction begins with the Sₙ2 attack of the nitrogen atom of hexamine on the benzylic bromide, forming a quaternary ammonium salt (a hexaminium salt). wikipedia.org This salt then undergoes hydrolysis. sciencemadness.org The key step is a complex intramolecular rearrangement and hydrolysis process that ultimately yields the aldehyde. wikipedia.org
Kornblum Oxidation Mechanism: The Kornblum oxidation starts with an Sₙ2 displacement of the bromide by the oxygen atom of DMSO, which forms an alkoxysulfonium salt. wikipedia.orgyale.edu A base, such as triethylamine (B128534) or sodium bicarbonate, then abstracts a proton from the benzylic carbon. wikipedia.org This initiates an elimination reaction to produce the aldehyde, dimethyl sulfide, and the protonated base. wikipedia.org
Potassium Permanganate Oxidation Mechanism: The oxidation of alkylbenzenes with hot KMnO₄ is a vigorous reaction. masterorganicchemistry.com The reaction proceeds through a radical pathway involving the transfer of a single electron. ambeed.com The process requires the presence of at least one benzylic hydrogen for the reaction to initiate. masterorganicchemistry.comyoutube.com The alkyl group is oxidized at the benzylic position to form a carboxylate salt, which is then protonated in an acidic workup to yield the carboxylic acid.
Electrophilic and Nucleophilic Aromatic Reactions of the Substituted Phenyl Ring
The reactivity of the phenyl ring in this compound is dictated by the electronic properties of its three substituents.
Electronic Influence of Halogen and Ethoxy Substituents on Aromatic Reactivity
Substituents on a benzene (B151609) ring influence its reactivity toward electrophiles through a combination of inductive and resonance effects. fiveable.meyoutube.commsu.edu
Ethoxy Group (-OCH₂CH₃): The ethoxy group is a strongly activating substituent. lumenlearning.com The oxygen atom has lone pairs of electrons that it can donate into the aromatic π-system through resonance (+R effect). msu.edu This donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgorganicchemistrytutor.com This increased electron density is concentrated at the ortho and para positions relative to the ethoxy group. organicchemistrytutor.com Therefore, the ethoxy group is considered an ortho-, para-director. lumenlearning.comlibretexts.org
Bromomethyl Group (-CH₂Br): The bromomethyl group is a deactivating group due to the electron-withdrawing inductive effect of the bromine atom.
In this compound, the powerful activating and ortho-, para-directing effect of the ethoxy group dominates the weaker deactivating effects of the chloro and bromomethyl groups. lumenlearning.comwikipedia.org This makes the ring activated towards electrophilic aromatic substitution, with incoming electrophiles being directed to the positions ortho and para to the ethoxy group.
Potential for Further Regioselective Aromatic Functionalization
The directing effects of the existing substituents allow for predictable, regioselective introduction of new functional groups onto the aromatic ring.
Electrophilic Aromatic Substitution (EAS)
Given that the ethoxy group is the strongest activating group, electrophilic substitution will be directed to the positions ortho and para to it. savemyexams.com The para position (C-4) is already occupied by the bromomethyl group. The two available ortho positions are C-3 and C-5.
Position 5: This position is ortho to the activating ethoxy group and meta to the deactivating chloro group.
Position 3: This position is also ortho to the ethoxy group but is sterically hindered by being located between the ethoxy and chloro substituents.
Therefore, electrophilic attack is most likely to occur at the less sterically hindered position 5. For example, a nitration reaction would be expected to yield 4-(bromomethyl)-1-chloro-2-ethoxy-5-nitrobenzene as the major product.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally unfavorable for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comphiladelphia.edu.jo These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgyoutube.com
In this compound, the chloro atom could act as a leaving group. However, the ring is not sufficiently electron-poor to readily undergo SNAr. The ethoxy group is electron-donating, and the bromomethyl group is only weakly deactivating. For a successful SNAr reaction to occur at the C-1 position (displacing the chlorine), a potent electron-withdrawing group, such as a nitro group (-NO₂), would need to be present at an ortho (C-2 or C-6, though C-2 is occupied) or para (C-4) position. masterorganicchemistry.com If the molecule were first nitrated to form 4-(bromomethyl)-1-chloro-2-ethoxy-5-nitrobenzene, the newly introduced nitro group at position 5 is ortho to the chlorine atom. This would activate the ring towards nucleophilic attack, making the displacement of the chloride ion by a strong nucleophile significantly more feasible.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Chloro-3-ethoxybenzaldehyde |
| 4-Chloro-3-ethoxybenzoic acid |
| 4-(Bromomethyl)-1-chloro-2-ethoxy-5-nitrobenzene |
| Hexamine |
| Dimethyl sulfoxide (DMSO) |
| Potassium permanganate |
| Pyridine N-oxide |
| Silver oxide |
| Sodium bicarbonate |
| Sodium tungstate |
| Bromine |
Applications in Advanced Organic Synthesis and Molecular Scaffold Construction
Role as a Versatile Synthetic Intermediate for Functionalized Aromatic Compounds
The inherent reactivity of 4-(Bromomethyl)-1-chloro-2-ethoxybenzene allows it to serve as a versatile precursor for a variety of functionalized aromatic compounds. The electron-donating ethoxy group and the electron-withdrawing chloro group influence the reactivity of the aromatic ring, while the bromomethyl group provides a key handle for introducing diverse molecular fragments. fiveable.melibretexts.org
The synthesis of polysubstituted benzenes requires careful strategic planning, considering the directing effects of the substituents already present on the aromatic ring. fiveable.melibretexts.orgresearchgate.net Starting with this compound, the existing substituents guide the introduction of new functional groups. The ethoxy group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. The interplay of these directing effects, along with the steric hindrance they impose, dictates the regioselectivity of further electrophilic aromatic substitution reactions. pressbooks.pub
For instance, nitration of the benzene (B151609) ring would be expected to occur at the positions ortho or para to the strongly activating ethoxy group, with the precise outcome influenced by the steric bulk of the existing substituents. Similarly, other electrophilic substitution reactions like halogenation or Friedel-Crafts reactions can be employed to introduce additional diversity onto the aromatic core, leading to a wide array of polysubstituted benzene derivatives. fiveable.melibretexts.org
The ability to introduce various functionalities through the bromomethyl group allows for the incorporation of the 4-chloro-2-ethoxybenzyl moiety into larger and more complex molecular architectures. nih.gov This can be achieved through multi-step synthetic sequences, where the initial derivatization of the bromomethyl group is followed by further transformations on the aromatic ring or the newly introduced substituents.
Furthermore, the reactive nature of the bromomethyl group can be exploited to construct polycyclic systems. For example, intramolecular cyclization reactions can be designed where a nucleophilic center within the same molecule attacks the benzylic carbon, leading to the formation of a new ring fused to the benzene core. chemrxiv.org Such strategies are invaluable in the synthesis of natural products and other biologically active molecules.
Strategies for Derivatization via the Bromomethyl Handle
The bromomethyl group is a highly reactive functional group that readily participates in a variety of nucleophilic substitution and coupling reactions. ucalgary.ca This reactivity is the cornerstone of the synthetic utility of this compound, providing a gateway to a vast chemical space.
Wittig Reactions: The bromomethyl group can be readily converted into a phosphonium (B103445) salt by reaction with triphenylphosphine. masterorganicchemistry.comlibretexts.org This phosphonium salt, upon treatment with a strong base, generates the corresponding ylide. The ylide can then undergo a Wittig reaction with aldehydes or ketones to form alkenes with high regioselectivity, effectively extending the carbon chain and introducing a double bond. masterorganicchemistry.comlibretexts.orgsciepub.com
| Reagent 1 | Reagent 2 | Product | Reaction Type |
| This compound | Triphenylphosphine | (4-Chloro-2-ethoxybenzyl)triphenylphosphonium bromide | Phosphonium Salt Formation |
| (4-Chloro-2-ethoxybenzyl)triphenylphosphonium bromide | Aldehyde/Ketone | 1-Chloro-2-ethoxy-4-(alkenyl)benzene | Wittig Reaction |
Palladium-Catalyzed Cross-Couplings: The bromomethyl group can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. nobelprize.orgrsc.orgresearchgate.netresearchgate.netnih.gov For instance, in a Suzuki coupling, the corresponding organoboron reagent, formed from the Grignard reagent, can be coupled with aryl or vinyl halides. nobelprize.orgresearchgate.net Similarly, in a Heck reaction, the benzyl (B1604629) halide can couple with alkenes, and in a Sonogashira coupling, it can be coupled with terminal alkynes. nobelprize.orgresearchgate.net These reactions offer a versatile and efficient means to construct complex molecular scaffolds. rsc.org
Grignard Reactions: Treatment of this compound with magnesium metal would be expected to form the corresponding Grignard reagent. walisongo.ac.idresearchgate.net This highly nucleophilic organometallic species can then react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds and introduce various functional groups. walisongo.ac.id It is important to note that the presence of the chloro substituent on the aromatic ring could potentially compete in the Grignard formation, although the benzylic bromide is generally more reactive. walisongo.ac.id
| Reaction | Reactants | Product |
| Grignard Formation | This compound, Mg | (4-Chloro-2-ethoxybenzyl)magnesium bromide |
| Reaction with Aldehyde | (4-Chloro-2-ethoxybenzyl)magnesium bromide, R-CHO | 1-(4-Chloro-2-ethoxyphenyl)-2-alkan-1-ol |
| Reaction with Ketone | (4-Chloro-2-ethoxybenzyl)magnesium bromide, R-CO-R' | 2-(4-Chloro-2-ethoxyphenyl)-1-alkan-2-ol |
The reactive bromomethyl group is an excellent electrophile for reactions with various nucleophiles, a property that can be exploited for the synthesis of heterocyclic compounds. organic-chemistry.orgresearchgate.net By reacting this compound with bifunctional nucleophiles, it is possible to construct a variety of heterocyclic rings attached to the 4-chloro-2-ethoxybenzyl moiety. For example, reaction with a compound containing both an amine and a thiol group could lead to the formation of a thiazoline (B8809763) ring.
Annulation strategies, where a new ring is fused onto the existing benzene ring, can also be envisioned. This could involve an initial derivatization of the bromomethyl group to introduce a reactive chain, which then undergoes an intramolecular cyclization onto the aromatic ring. Such approaches are powerful methods for the construction of polycyclic aromatic and heteroaromatic systems.
Design Principles for Novel Molecular Scaffolds Utilizing the 1-chloro-2-ethoxybenzene Core
The 1-chloro-2-ethoxybenzene core provides a stable and synthetically accessible platform for the design of novel molecular scaffolds. nbinno.commdpi.comrsc.org A molecular scaffold is a core structure to which various functional groups can be attached to create a library of compounds with diverse properties. mdpi.com The design of such scaffolds is a key strategy in medicinal chemistry and materials science. punagri.comgoogle.comgoogle.comchemicalbook.com
The key principles for designing novel molecular scaffolds based on the 1-chloro-2-ethoxybenzene core include:
Vectorial Display of Functionality: The substitution pattern of the core allows for the precise spatial arrangement of functional groups. By strategically modifying the ethoxy group, the chloro substituent (for example, through nucleophilic aromatic substitution), and the position derived from the bromomethyl group, one can create molecules with specific three-dimensional arrangements of chemical features.
Modulation of Physicochemical Properties: The ethoxy and chloro groups influence the lipophilicity and electronic properties of the scaffold. These properties can be further tuned by introducing different substituents, allowing for the optimization of characteristics such as solubility and membrane permeability, which are crucial for biological applications. punagri.com
Synthetic Accessibility: The commercial availability and the well-established reactivity of related building blocks make the 1-chloro-2-ethoxybenzene core an attractive starting point for the synthesis of complex molecules. google.comgoogle.comchemicalbook.com The derivatization strategies discussed above provide a robust toolbox for the elaboration of this core into a wide range of target molecules.
Exploiting Stereoelectronic Effects of Substituents in Scaffold Design
The term "stereoelectronic effects" refers to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. In the context of "this compound," the interplay between the bromo, chloro, and ethoxy substituents on the aromatic ring, along with the reactive benzylic bromide, governs its application in the rational design of molecular scaffolds.
The substituents on the benzene ring of "this compound" exert significant stereoelectronic control over its reactivity. The ethoxy group (-OEt) is an activating, ortho-, para-directing group due to its electron-donating resonance effect (+M). libretexts.orgwikipedia.org This effect increases the nucleophilicity of the aromatic ring at positions ortho and para to the ethoxy group. Conversely, the chlorine atom is a deactivating, yet ortho-, para-directing group. libretexts.orgwikipedia.org Its inductive electron-withdrawing effect (-I) deactivates the ring towards electrophilic substitution, but its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. libretexts.org The bromine atom attached to the methyl group is a good leaving group, making the benzylic position highly susceptible to nucleophilic substitution (SN2) reactions. libretexts.org
This combination of electronic effects allows for selective functionalization of the molecule. For instance, the increased electron density at specific positions on the aromatic ring can direct further substitutions, enabling the controlled growth of a molecular scaffold. The benzylic bromide provides a primary point for the attachment of various molecular fragments through nucleophilic displacement, a common strategy in scaffold construction. nih.govorganic-chemistry.org
Key Stereoelectronic Interactions and Their Implications in Scaffold Design:
| Substituent/Functional Group | Stereoelectronic Effect | Implication in Scaffold Design |
| Ethoxy Group (-OEt) | Strong electron-donating resonance effect (+M). libretexts.orgwikipedia.org | Activates the ring for controlled electrophilic aromatic substitution at specific positions, guiding the regioselective elaboration of the scaffold. |
| Chloro Group (-Cl) | Inductive electron-withdrawing effect (-I) and weak resonance donation (+M). libretexts.orgwikipedia.org | Modulates the overall reactivity of the aromatic ring and influences the orientation of subsequent substitutions, contributing to the final architecture of the scaffold. |
| Bromomethyl Group (-CH₂Br) | The bromine atom is an excellent leaving group in nucleophilic substitution reactions. libretexts.org | Serves as a key reactive handle for the covalent attachment of diverse molecular entities, forming the core connections within a larger scaffold. |
| Combined Substituent Pattern | Creates a specific electronic landscape across the aromatic ring. | Allows for orthogonal chemical modifications, where the benzylic position and the aromatic ring can be functionalized independently under different reaction conditions. |
This table illustrates the principal stereoelectronic effects of the substituents in this compound and their significance in the strategic design of molecular scaffolds.
The design of complex molecular architectures often relies on the predictable reactivity of building blocks. The distinct electronic nature of the substituents in "this compound" allows chemists to orchestrate a sequence of reactions, building up molecular complexity in a controlled manner. For example, the benzylic bromide can first be reacted with a nucleophile to introduce a key structural element, and subsequently, the aromatic ring can be functionalized via electrophilic substitution, with the regiochemical outcome guided by the existing ethoxy and chloro groups. This level of control is paramount in the synthesis of precisely defined molecular scaffolds for applications in materials science and medicinal chemistry. mdpi.com
Combinatorial Library Synthesis and Diversification Strategies
Combinatorial chemistry is a powerful technique used to generate large collections of related compounds, known as libraries, which can be screened for biological activity or other desired properties. researchgate.net The structure of "this compound" makes it an excellent starting point for the synthesis of combinatorial libraries due to its multiple points of diversification.
The primary anchor for diversification is the highly reactive benzylic bromide. This functional group can readily undergo substitution reactions with a wide array of nucleophiles, such as amines, thiols, alcohols, and carbanions. libretexts.orgorganic-chemistry.org By employing a "split-and-pool" synthesis strategy, a vast number of different side chains can be introduced at this position, leading to a library of compounds with diverse functionalities. nih.gov
Furthermore, the substituted benzene ring itself offers additional opportunities for diversification. The stereoelectronic effects of the ethoxy and chloro groups direct the position of any subsequent electrophilic aromatic substitution reactions. libretexts.orgwikipedia.org This allows for the introduction of a second point of diversity in a regiocontrolled manner. For instance, after the initial reaction at the benzylic bromide, the resulting products can be subjected to reactions such as nitration, halogenation, or Friedel-Crafts acylation to further modify the aromatic core.
Strategies for Library Diversification using this compound:
| Diversification Point | Reaction Type | Example Reagents/Conditions | Resulting Functionality |
| Benzylic Position | Nucleophilic Substitution (SN2) | Amines (R-NH₂), Thiols (R-SH), Alcohols (R-OH), Carbanions (R⁻) | Diverse side chains (e.g., substituted amines, ethers, thioethers, alkyl groups) |
| Aromatic Ring (Position 5) | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro group (-NO₂) |
| Aromatic Ring (Position 3 or 5) | Electrophilic Aromatic Substitution | Br₂/FeBr₃ | Bromo group (-Br) |
| Aromatic Ring (Position 5) | Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl group (-COR) |
This table outlines potential diversification strategies for creating a combinatorial library starting from this compound. The positions for aromatic substitution are predicted based on the directing effects of the existing substituents.
The generation of a combinatorial library from "this compound" can be envisioned as a two-step process. In the first step, a diverse set of building blocks is attached at the benzylic position. In the second step, the resulting pool of compounds is subjected to another reaction that modifies the aromatic ring. This approach allows for the rapid generation of a large and structurally diverse library of molecules, which can then be screened to identify compounds with interesting biological or material properties. The ability to introduce diversity at multiple, well-defined points is a key advantage of using highly functionalized building blocks like "this compound" in combinatorial synthesis. nih.gov
Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring in Research
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the detailed structural assignment of 4-(Bromomethyl)-1-chloro-2-ethoxybenzene. These methods rely on the interaction of electromagnetic radiation with the molecule to provide a fingerprint of its chemical structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are utilized for unambiguous structural confirmation and to assess its purity.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each type of proton in the molecule. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values are used to assign them to specific protons.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | d | 1H | Ar-H |
| ~7.2 | dd | 1H | Ar-H |
| ~6.9 | d | 1H | Ar-H |
| 4.5 | s | 2H | -CH₂Br |
| 4.1 | q | 2H | -OCH₂CH₃ |
| 1.4 | t | 3H | -OCH₂CH₃ |
This data is illustrative and represents expected values. Actual experimental values may vary.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal.
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~155 | Ar-C-O |
| ~132 | Ar-C-Cl |
| ~130 | Ar-C |
| ~128 | Ar-C |
| ~127 | Ar-C-CH₂Br |
| ~115 | Ar-C |
| ~65 | -OCH₂CH₃ |
| ~33 | -CH₂Br |
| ~15 | -OCH₂CH₃ |
This data is illustrative and represents expected values. Actual experimental values may vary.
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. When coupled with chromatographic techniques like HPLC or GC, it becomes a powerful tool for identifying impurities. The high-resolution mass spectrum would provide the exact mass of the molecular ion, confirming the elemental composition. The presence of bromine and chlorine atoms would be evident from the characteristic isotopic pattern in the mass spectrum.
Expected Mass Spectrometry Data for this compound (C₉H₁₀BrClO)
| Ion | m/z (relative abundance) |
| [M]⁺ | 247.96 (base peak, with characteristic isotopic pattern for Br and Cl) |
| [M-Br]⁺ | 169.03 |
| [M-CH₂Br]⁺ | 155.01 |
This data is illustrative and represents expected fragmentation patterns. Actual experimental values may vary.
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of the bonds in the molecule.
Key expected vibrational bands for this compound would include:
C-H stretching (aromatic): around 3050-3100 cm⁻¹
C-H stretching (aliphatic): around 2850-3000 cm⁻¹
C=C stretching (aromatic): around 1450-1600 cm⁻¹
C-O stretching (ether): around 1200-1250 cm⁻¹
C-Cl stretching: around 700-800 cm⁻¹
C-Br stretching: around 500-600 cm⁻¹
Chromatographic Separation Techniques
Chromatographic techniques are essential for the purification and purity assessment of this compound. They are also vital for monitoring the progress of reactions in which this compound is either a reactant or a product.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. It is widely used to determine the purity of the compound and to monitor the progress of a chemical reaction over time by quantifying the disappearance of starting materials and the appearance of products. alentris.orggoogle.com For the analysis of Dapagliflozin (B1669812) and its related substances, reversed-phase HPLC is a common approach. impactfactor.orgdaicelpharmastandards.comimpactfactor.orgmathewsopenaccess.comijpsjournal.comscispace.com
A typical HPLC method for the analysis of this compound would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient mode. Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the analyte has significant absorbance.
Illustrative HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 30 °C |
These parameters are illustrative and would require optimization for specific applications.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. While this compound itself may have limited volatility, GC is particularly useful for the analysis of volatile starting materials, solvents, or byproducts that may be present in a reaction mixture. alentris.org For instance, it can be used to quantify residual solvents in the final product.
A typical GC analysis would involve injecting a solution of the sample into a heated inlet, where it is vaporized and swept by a carrier gas (such as helium or nitrogen) onto a capillary column. The separation is based on the differential partitioning of the analytes between the carrier gas and a stationary phase coated on the column walls. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
Computational and Theoretical Investigations of 4 Bromomethyl 1 Chloro 2 Ethoxybenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful methods for elucidating the fundamental electronic characteristics of a molecule. These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov A typical DFT study on 4-(Bromomethyl)-1-chloro-2-ethoxybenzene would involve geometry optimization to find the lowest energy conformation, followed by calculations of various electronic descriptors.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov For a benzylic bromide, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is often localized on the antibonding σ*-orbital of the C-Br bond.
Charge Distribution and Molecular Electrostatic Potential (MEP): DFT calculations can map the distribution of electron density across the molecule. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. In this compound, negative potential would be expected around the electronegative oxygen, chlorine, and bromine atoms, while the benzylic carbon and hydrogen atoms would exhibit a more positive potential, indicating their susceptibility to nucleophilic attack. Studies on related benzyl (B1604629) derivatives confirm that the electrostatic potential at the reaction-center carbon atom is a key determinant of reactivity. researchgate.net
Below is a hypothetical table of DFT-calculated parameters for this compound, based on typical values for similar structures.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and kinetic stability |
| Dipole Moment | ~2.5 D | Measures the overall polarity of the molecule |
| Electrostatic Potential at Benzylic Carbon | Positive | Indicates an electrophilic site prone to nucleophilic attack |
Benzylic halides are classic substrates for nucleophilic substitution reactions, which can proceed through either an Sₙ1 or Sₙ2 mechanism. Computational chemistry is instrumental in predicting which pathway is more favorable by calculating the energies of the intermediates, transition states, and the resulting energy barriers.
Sₙ1 Pathway: This pathway involves the formation of a carbocation intermediate. Benzylic halides are known to readily undergo Sₙ1 reactions because the resulting benzylic carbocation is stabilized by resonance, delocalizing the positive charge into the aromatic ring. pearson.comncert.nic.in For this compound, the presence of the electron-donating ethoxy group (-OEt) would further stabilize the carbocation through resonance and inductive effects, thereby accelerating the Sₙ1 reaction rate.
Sₙ2 Pathway: This is a concerted, one-step mechanism. Computational studies on substituted benzyl fluorides have shown that Sₙ2 reactivity is primarily governed by the intrinsic electrostatic interaction between the nucleophile and the substrate. researchgate.net The energy barrier for an Sₙ2 reaction is influenced by steric hindrance at the benzylic carbon and the electronic effects of the ring substituents. The substituents on the ring can influence the activation energy of the reaction. researchgate.net
DFT calculations can model the geometries and energies of the transition states for both pathways. By comparing the activation energies (the energy difference between the reactants and the transition state), one can predict the dominant reaction mechanism under specific conditions.
Molecular Modeling and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule (its conformation) can significantly impact its reactivity. Molecular modeling techniques are used to explore the different possible conformations and their relative energies.
The substituents on the benzene ring of this compound exert both steric and electronic effects.
Electronic Effects: The ethoxy group is a strong electron-donating group, increasing the electron density of the ring and stabilizing any positive charge that develops at the benzylic position during a reaction. The chlorine atom is electron-withdrawing via induction but can be weakly electron-donating through resonance. These combined effects influence the electrophilicity of the benzylic carbon and the stability of reaction intermediates.
Steric Effects: The ethoxy group and the chlorine atom are positioned ortho and meta, respectively, to the bromomethyl group. Their size can influence the approach of a nucleophile in an Sₙ2 reaction. Conformational analysis helps determine the most stable arrangement of the ethoxy and bromomethyl groups to minimize steric strain. Studies on related substituted aromatic compounds show that bulky groups can cause twisting from planarity, which affects electronic conjugation and, consequently, reactivity. rsc.org
Structure-Reactivity Relationships within Substituted Benzylic Bromide Series
The reactivity of this compound can be understood by placing it within the broader context of substituted benzylic bromides. The relationship between the electronic nature of substituents on the aromatic ring and the reaction rate is well-established and often quantified using Hammett plots.
Studies have shown strong linear correlations between activation energies for nucleophilic substitution and the Hammett σ constants of the substituents. researchgate.net Electron-donating groups (like -OEt) generally accelerate reactions that proceed through a carbocation-like transition state (Sₙ1), while electron-withdrawing groups tend to favor Sₙ2 pathways for other types of benzyl systems, although the effects can be complex.
Furthermore, the strength of the carbon-bromine bond is a critical factor. The bond dissociation enthalpy (BDE) for the C-Br bond in benzylic halides is substantially lower than in corresponding alkyl halides, which contributes to their enhanced reactivity. researchgate.net The substituents on the ring modulate this BDE; electron-donating groups can weaken the bond further by stabilizing the resulting benzyl radical or cation. In the case of this compound, the electron-donating ethoxy group would be expected to lower the C-Br BDE relative to unsubstituted benzyl bromide, facilitating its cleavage.
Comparative Analysis with Analogous Compounds and Homologous Series
The reactivity and physicochemical properties of this compound are determined by the interplay of its constituent parts: the benzene ring, the bromomethyl group, the chloro substituent, and the ethoxy group. A comparative analysis with structurally related molecules offers insights into the specific contribution of each group.
Analogous Compounds:
A systematic comparison can be made with simpler benzene derivatives to dissect the electronic and steric influences of the substituents. Key analogous compounds for this analysis include:
Benzyl Bromide: The parent compound for the reactive benzylic halide moiety. The reactivity of benzyl bromide in nucleophilic substitution reactions is well-documented and proceeds readily due to the formation of a resonance-stabilized benzylic carbocation intermediate in Sₙ1 reactions or a stabilized transition state in Sₙ2 reactions. youtube.comyoutube.com
1-Chloro-2-ethoxybenzene: This analog helps in understanding the combined electronic effect of the chloro and ethoxy groups on the benzene ring's electron density.
4-(Bromomethyl)-1-chlorobenzene and 4-(Bromomethyl)-2-ethoxybenzene: These compounds would allow for the individual assessment of the chloro and ethoxy groups' effects on the reactivity of the bromomethyl group.
4-(Bromomethyl)-1-chloro-2-methoxybenzene: As a close homolog, comparing the ethoxy with the methoxy (B1213986) derivative can illuminate the impact of the slightly larger ethyl group on steric hindrance and solubility.
Homologous Series:
Electronic and Steric Effects:
The substituents on the benzene ring of this compound exert distinct electronic effects:
-OCH₂CH₃ (Ethoxy group): The ethoxy group is a strong electron-donating group through resonance (+R) and weakly electron-withdrawing inductively (-I). Its net effect is activating, increasing the electron density of the benzene ring, particularly at the ortho and para positions.
-CH₂Br (Bromomethyl group): This group is primarily involved in reactions at the benzylic carbon. The reactivity of this site is highly sensitive to the electronic effects of the other ring substituents. masterorganicchemistry.com
The combined electronic influence of the chloro and ethoxy groups on the benzylic carbon's reactivity is crucial. The ethoxy group at position 2 and the chloro group at position 1 create a specific electronic environment that modulates the stability of any potential carbocation or transition state formed at the bromomethyl group during a substitution reaction.
Computational studies on substituted benzenes have shown that the geometry of the molecule, including bond lengths and angles, is influenced by the electronic nature of the substituents. nih.gov For this compound, theoretical calculations would likely show a specific charge distribution on the benzene ring, which in turn dictates its reactivity profile.
Table 1: Comparison of Properties of Analogous Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features for Comparison |
| This compound | C₉H₁₀BrClO | 249.53 | Target compound with combined substituent effects. |
| Benzyl Bromide | C₇H₇Br | 171.04 | Baseline reactivity of the bromomethyl group. |
| 1-Chloro-2-ethoxybenzene | C₈H₉ClO | 156.61 | Electronic effects of chloro and ethoxy groups on the ring. |
| 4-(Bromomethyl)-1-chloro-2-methoxybenzene | C₈H₈BrClO | 235.51 | Effect of a smaller alkoxy group (homolog). |
Note: This table is for illustrative purposes to guide a comparative analysis.
Application of Linear Free Energy Relationships (e.g., Hammett and Taft Equations)
The Hammett Equation:
The Hammett equation is expressed as:
log(k/k₀) = ρσ
where:
k is the rate constant for a reaction of a substituted benzene derivative.
k₀ is the rate constant for the reaction of the unsubstituted parent compound (e.g., benzoic acid). libretexts.org
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and quantifies its electronic effect. libretexts.org
ρ (rho) is the reaction constant, which indicates the sensitivity of a particular reaction to substituent effects. wikipedia.org
For this compound, the substituents are ortho, meta, and para relative to each other, making a simple Hammett analysis complex. However, we can analyze the effect of the ring substituents on the reactivity of the bromomethyl group, treating it as the reaction center. In this context, the chloro and ethoxy groups are at positions 3 and 4 relative to the bromomethyl group's point of attachment.
To estimate the electronic influence on the reactivity at the benzylic carbon, we can consider the Hammett constants for the substituents:
Chloro group (at position 3, meta-like): The σ_meta for Cl is +0.37.
Ethoxy group (at position 4, para-like): The σ_para for -OC₂H₅ is -0.24.
The positive σ value for the chloro group indicates it is electron-withdrawing, which would destabilize a developing positive charge at the benzylic position and thus decrease the rate of an Sₙ1-type reaction. Conversely, the negative σ value for the ethoxy group signifies its electron-donating nature, which would stabilize a benzylic carbocation and increase the reaction rate. The net effect would be a combination of these opposing influences.
The Taft Equation:
The Taft equation extends the Hammett principle to aliphatic systems and, more importantly for this case, separates the electronic effects into polar (inductive/field) and steric components. wikipedia.org The equation is often written as:
log(k/k₀) = ρσ + δE_s
where:
σ* is the polar substituent constant (primarily inductive).
E_s is the steric substituent constant. slideshare.net
ρ* and δ are the corresponding reaction sensitivity constants. wikipedia.org
The Taft equation is particularly useful for analyzing reactions where steric hindrance at or near the reaction center is significant. For this compound, the ethoxy group, and to a lesser extent the chloro group, are ortho to the bromomethyl group's point of attachment. While the bromomethyl group itself provides some steric bulk, the ortho substituents can further hinder the approach of a nucleophile in an Sₙ2 reaction.
Table 2: Selected Hammett and Taft Substituent Constants
| Substituent | Hammett σ_meta | Hammett σ_para | Taft Steric (E_s) |
| -Cl | +0.37 | +0.23 | -0.97 |
| -OCH₂CH₃ | +0.10 | -0.24 | -0.55 |
| -CH₃ (for comparison) | -0.07 | -0.17 | -1.24 |
| -H | 0.00 | 0.00 | 0.00 |
Data sourced from compilations of LFER parameters. These values help quantify the expected electronic and steric contributions of the substituents.
Future Research Directions and Emerging Methodologies
Development of More Sustainable and Greener Synthetic Routes
The industrial preparation of halogenated aromatic compounds traditionally relies on methods that can involve harsh reagents and generate significant waste. The development of sustainable and greener synthetic routes for intermediates like 4-(Bromomethyl)-1-chloro-2-ethoxybenzene is a key focus area, driven by both economic and environmental imperatives.
Exploration of Catalytic Approaches and Rational Reagent Design
Current synthetic strategies for structurally related compounds, such as the dapagliflozin (B1669812) intermediate 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469), often involve multi-step processes. google.comwipo.int A typical sequence includes the acylation of a substituted benzoic acid, a Friedel-Crafts reaction with phenetole (B1680304) catalyzed by a Lewis acid like aluminum chloride, and a subsequent reduction. google.comchemicalbook.com
| Synthetic Step | Conventional Reagents/Catalysts | Greener/Alternative Approaches | Primary Advantage |
| Acyl Chloride Formation | Oxalyl Chloride, Thionyl Chloride google.comchemicalbook.com | Catalytic methods, solid-supported reagents | Reduced waste, milder conditions |
| Friedel-Crafts Reaction | Aluminum Chloride (AlCl₃) google.comchemicalbook.com | Zeolites, solid acid catalysts, reusable Lewis acids | Catalyst recyclability, reduced waste streams |
| Carbonyl Reduction | Sodium Borohydride (B1222165)/AlCl₃, Triethylsilane/BF₃·OEt₂ google.comchemicalbook.com | Catalytic hydrogenation, transfer hydrogenation | Higher atom economy, avoidance of stoichiometric metal hydrides |
This table presents potential greener alternatives for synthetic steps analogous to those used for this compound, based on established chemical principles and patent literature for similar compounds.
Implementation of Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous processing, offers significant advantages over traditional batch manufacturing, particularly concerning safety, efficiency, and scalability. d-nb.inforesearchgate.net This technology is especially beneficial for handling hazardous reagents or highly energetic reactions by minimizing the volume of reactive material at any given moment. researchgate.netresearchgate.net
Adapting the synthesis of this compound to a continuous flow process could involve several key benefits:
Enhanced Safety: The bromination and Friedel-Crafts steps often involve highly reactive and corrosive materials. A flow reactor's small internal volume significantly mitigates the risks associated with potential thermal runaways. researchgate.net
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, often leading to higher yields and purities. nih.govthieme-connect.de
Automation and Integration: Flow systems can be integrated into multi-step sequences, allowing for the direct synthesis, purification, and subsequent reaction of the target compound without manual isolation of intermediates. thieme-connect.de This "telescoped" approach reduces manufacturing time and resource consumption. nih.gov
Exploration of Novel Reactivity Patterns and Transformation Strategies
The C-Br bond in this compound is a key functional handle for derivatization. Modern synthetic methods are providing new ways to activate this bond with greater precision and under milder conditions than traditional nucleophilic substitution or organometallic coupling reactions.
Photo-induced and Electrocatalytic Transformations for C-Br Bond Activation
Photoredox and electrocatalytic methods are emerging as powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These techniques generate highly reactive radical intermediates from stable precursors under exceptionally mild conditions.
Photo-induced Activation: Recent studies have shown that organic photocatalysts can selectively activate aryl carbon-halogen (C-Br) bonds upon irradiation with visible light. nih.gov For a molecule like this compound, this approach could enable the selective functionalization of the bromomethyl group without affecting the aryl chloride. This strategy could be used for cross-coupling reactions, alkylations, or other transformations, avoiding the need for stoichiometric and often sensitive organometallic reagents. nih.govrsc.org
Electrocatalytic Transformations: Electrochemical synthesis offers a reagent-free method for oxidation and reduction. Applying this to C-Br bond activation could provide a sustainable alternative to chemical reductants. Electrochemical flow reactors are particularly advantageous, as they offer precise control over the reaction potential and efficient processing due to the small distance between electrodes. thieme-connect.de
Bio-catalytic Approaches for Enantioselective or Chemoselective Reactions
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with unparalleled selectivity. While no specific biocatalytic applications for this compound have been reported, this area represents a significant future opportunity. Potential applications could include:
Enantioselective Reactions: If the molecule were to be used in the synthesis of a chiral target, enzymes such as reductases or transaminases could be engineered to act on a derivative of the compound, creating a specific stereoisomer.
Chemoselective Reactions: Enzymes could potentially differentiate between the chloro and bromo substituents or catalyze reactions at other positions on the aromatic ring with high precision, which is often challenging to achieve with conventional chemical methods. The mild, aqueous conditions of most biocatalytic processes align perfectly with the goals of green chemistry.
| Method | Activation Principle | Target Bond | Potential Advantages |
| Photocatalysis | Single Electron Transfer (SET) or Halogen Atom Transfer (XAT) via excited-state catalyst nih.gov | C(sp³)-Br | Mild reaction conditions, high functional group tolerance, avoidance of stoichiometric organometallics. |
| Electrocatalysis | Electron transfer at an electrode surface thieme-connect.de | C(sp³)-Br | Reagent-free activation, precise control via applied potential, high sustainability. |
| Biocatalysis | Enzyme-substrate interaction in an active site | C(sp³)-Br or other sites | Unmatched enantioselectivity and chemoselectivity, green reaction media (water), ambient temperature/pressure. |
This table summarizes emerging strategies for the functionalization of this compound and their principal advantages.
Integration into Advanced Materials Science and Engineering
The structure of this compound makes it a valuable monomer or functionalizing agent for advanced materials. The reactive bromomethyl group can act as an anchor to graft the substituted phenyl ring onto polymer backbones or surfaces, while the chloro and ethoxy groups can tune the final properties of the material. Related chloro-bromo-ethoxybenzene structures are already noted for their use in the production of polymers and advanced materials. bldpharm.com
Potential applications include:
Functional Polymers: Incorporation of this molecule into polymers like polystyrenes, polyacrylates, or polyethers could impart specific properties such as increased refractive index, flame retardancy (due to the halogens), or altered thermal stability.
Surface Modification: The bromomethyl group can readily react with surface hydroxyl or amine groups to covalently attach the molecule to substrates like silica, glass, or metal oxides, modifying their surface energy, hydrophobicity, or biocompatibility.
Organic Electronics: Aryl halides are foundational building blocks for organic light-emitting diodes (OLEDs) and other electronic materials. bldpharm.com This compound could serve as a precursor for more complex molecules used in these applications after further chemical modification.
Role as Precursors for Functional Polymer Synthesis
The presence of the bromomethyl group is key to the potential of this compound as a monomer or a functionalizing agent in polymer chemistry. This reactive site is amenable to a variety of polymerization and post-polymerization modification strategies.
The bromomethyl group can act as an initiator or a monomer in different types of polymerization reactions. For instance, it can be used in polycondensation reactions with nucleophiles or in controlled radical polymerization techniques. Halomethylated aromatic compounds, such as benzyl (B1604629) halides, are known to participate in chain-growth electrophilic substitution mechanisms to form poly(phenylene methylene)s. tandfonline.com
One of the significant areas of future research will likely involve the synthesis of functional polymers by leveraging the reactivity of the bromomethyl group. This group can be converted into other functional moieties either before or after polymerization, a strategy known as post-polymerization modification. nih.gov This approach allows for the introduction of a wide array of functionalities onto a polymer backbone, thereby tailoring the polymer's properties for specific applications. For example, the bromo- group can be substituted by various nucleophiles to introduce new functional groups.
Furthermore, the substitution pattern on the benzene (B151609) ring, with both an electron-donating ethoxy group and an electron-withdrawing chloro group, can influence the reactivity of the bromomethyl group and the properties of the resulting polymers. The ethoxy group activates the aromatic ring for electrophilic substitution, while the chloro group has a deactivating effect. organicmystery.com This electronic interplay could be exploited to control polymerization processes and to fine-tune the electronic and physical properties of the synthesized polymers.
Research in this area could lead to the development of novel polymers with tailored thermal, optical, and mechanical properties. The functional polymers derived from this compound could find applications in diverse fields, including as specialty coatings, advanced composites, and materials for electronic devices.
| Potential Polymerization Route | Role of this compound | Resulting Polymer Type | Potential Applications |
| Polycondensation | Monomer | Polyesters, Polyethers, Polyamides | High-performance plastics, engineering thermoplastics |
| Atom Transfer Radical Polymerization (ATRP) | Initiator | Well-defined functional polymers | Drug delivery, smart materials |
| Post-polymerization Modification | Functionalizing Agent | Modified commodity polymers (e.g., Polystyrene) | Functional surfaces, polymer supports |
| Friedel-Crafts Polymerization | Monomer | Poly(phenylene methylene)s | Thermally stable polymers, resins |
Applications in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. nih.gov The structure of this compound offers several features that make it an interesting candidate for the construction of self-assembling systems.
The aromatic ring can participate in π-π stacking interactions, a common driving force for self-assembly. The ethoxy group can engage in hydrogen bonding with suitable donor molecules, while the chloro substituent can participate in halogen bonding. These non-covalent interactions can be programmed into the molecular design to direct the formation of specific, ordered supramolecular architectures. researchgate.net
Future research could explore the self-assembly of this compound on surfaces or in solution to form well-defined nanostructures such as wires, sheets, or porous networks. osaka-u.ac.jpnih.gov The reactive bromomethyl group adds another dimension to its potential in supramolecular chemistry. This group can be used to covalently capture or "lock-in" a pre-organized supramolecular assembly, a strategy that can lead to more robust and stable functional materials.
Moreover, the bromomethyl group can be chemically modified to introduce specific recognition sites, enabling the programmed self-assembly of the molecule with complementary partners. This could lead to the development of new sensors, molecular machines, or systems for controlled release. The interplay of various non-covalent interactions, combined with the potential for covalent modification, makes this compound a promising building block for the bottom-up fabrication of complex and functional supramolecular materials. ecust.edu.cn
| Driving Force for Self-Assembly | Potential Supramolecular Structure | Emerging Application |
| π-π Stacking, Halogen Bonding | Lamellar structures, 1D stacks | Organic electronics, charge transport materials |
| Hydrogen Bonding (via modified group) | 2D or 3D networks | Porous materials for gas storage or separation |
| Host-Guest Interactions (with macrocycles) | Inclusion complexes | Molecular sensing, drug delivery vehicles |
| Covalent capture of assembly | Stabilized nanostructures | Robust functional surfaces and films |
Q & A
Q. What safety precautions are essential when handling 4-(Bromomethyl)-1-chloro-2-ethoxybenzene?
Methodological Answer:
- Eye/Skin Exposure: Immediately flush eyes with water for 10–15 minutes and wash skin with soap/water for ≥15 minutes. Remove contaminated clothing and seek medical attention .
- Toxicological Uncertainty: Due to limited toxicological data, assume acute toxicity and use PPE (gloves, goggles, lab coat) in all experiments. Work in a fume hood to minimize inhalation risks .
- Storage: Store in a cool, dry place away from oxidizing agents. Use secondary containment to prevent spills .
Q. How can the purity and structural identity of this compound be verified?
Methodological Answer:
- Analytical Techniques:
- GC-MS or HPLC: To assess purity and detect impurities (e.g., residual solvents or byproducts).
- NMR Spectroscopy: Use H/C NMR to confirm the presence of key functional groups (e.g., bromomethyl, ethoxy, and chloro substituents). For example, the ethoxy group typically shows a triplet near δ 1.3 ppm (H) and a quartet near δ 65 ppm (C) .
- Elemental Analysis: Verify C, H, Br, Cl, and O percentages against theoretical values .
Q. What are the key physical properties relevant to experimental design?
Methodological Answer:
Advanced Research Questions
Q. How can synthetic routes be optimized for introducing the bromomethyl group in aromatic systems?
Methodological Answer:
- Radical Bromination: Use N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) under UV light to selectively brominate methyl groups on aromatic rings. Monitor reaction progress via TLC (hexane:ethyl acetate) .
- Contradictions in Yield: If low yields occur, consider steric hindrance from adjacent substituents (e.g., ethoxy or chloro groups). Optimize by adjusting reaction temperature (e.g., 60–80°C) or solvent polarity .
Q. How does the electronic environment of the benzene ring influence reactivity in cross-coupling reactions?
Methodological Answer:
- Substituent Effects: The electron-withdrawing chloro and bromomethyl groups decrease electron density at the para position, making it less reactive in nucleophilic aromatic substitution. In contrast, the ethoxy group (electron-donating) activates the ortho/para positions.
- Palladium-Catalyzed Couplings: Use Suzuki-Miyaura reactions with aryl boronic acids. Prefer Pd(PPh) as a catalyst in THF/water (3:1) at 80°C. Monitor steric hindrance from the bromomethyl group using computational modeling (e.g., DFT) .
Q. What strategies resolve contradictions in spectroscopic data for structural analogs?
Methodological Answer:
- Case Study: For analogs with conflicting H NMR signals (e.g., overlapping ethoxy and methylene peaks), use C DEPT-135 to distinguish CH (positive phase) from CH (negative phase).
- X-ray Crystallography: Resolve ambiguities by growing single crystals (e.g., via slow evaporation in DCM/hexane). Compare dihedral angles and bond lengths with reported structures (e.g., nitrobenzene derivatives show dihedral angles ~14.9° between substituents) .
Q. How can this compound be used in designing bioactive molecules?
Methodological Answer:
- Pharmacophore Design: The bromomethyl group serves as a leaving group for alkylation reactions. For example, react with thiols or amines to create sulfides or secondary amines with potential bioactivity.
- Case Study: Analogous bromomethyl-chloro aromatics have been used in σ receptor ligands (e.g., antitumor agents) . Optimize solubility by replacing the ethoxy group with PEG chains .
Data Contradiction Analysis
Q. Why do melting points vary across structurally similar compounds?
Methodological Answer:
- Crystal Packing Effects: Subtle differences in substituent positions (e.g., chloro vs. bromo) alter intermolecular forces. For example, 4-Bromo-2-chlorobenzonitrile (mp 67–68°C) vs. 4-Chloro-2-bromo analogs (mp ~50°C) .
- Resolution: Characterize polymorphs via DSC and PXRD. Compare with computational crystal structure predictions (e.g., Mercury CSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
